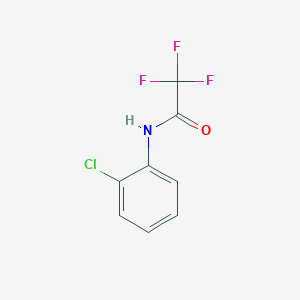

N-(2-chlorophenyl)-2,2,2-trifluoroacetamide

Description

Structural Elucidation and Physicochemical Properties

Molecular Architecture and IUPAC Nomenclature

N-(2-Chlorophenyl)-2,2,2-trifluoroacetamide is an organic compound characterized by a trifluoroacetamide moiety (CF₃C(O)NH-) covalently bonded to a 2-chlorophenyl group. Its IUPAC name reflects the connectivity of the functional groups: the acetamide backbone, the trifluoromethyl substituent, and the chlorinated aromatic ring. The molecular formula is C₈H₅ClF₃NO , with a molecular weight of 223.58 g/mol .

Key structural features include:

- Trifluoroacetamide group : Electron-withdrawing CF₃ group enhances reactivity and thermal stability.

- 2-Chlorophenyl substituent : Ortho-chlorine introduces steric hindrance and electronic effects, influencing conformational preferences.

- Amide linkage : Planar geometry due to resonance between the carbonyl oxygen and nitrogen.

The SMILES notation C1=CC=C(C(=C1)NC(=O)C(F)(F)F)Cl and InChI InChI=1S/C8H5ClF3NO/c9-5-3-1-2-4-6(5)13-7(14)8(10,11)12/h1-4H,(H,13,14) provide unambiguous representations of the structure.

Thermochemical Properties: Melting Point, Boiling Point, and Phase Behavior

Experimental thermochemical data are sparse, but trends from structurally related compounds provide estimates:

The absence of exact values highlights the need for further experimental characterization.

Solubility Profiles in Organic Solvents and Aqueous Systems

The compound’s solubility is governed by its polar amide group and lipophilic trifluoroacetamide/aryl moieties:

| Solvent | Solubility | Rationale |

|---|---|---|

| DMSO, DMF | Highly soluble (>50 mg/mL) | Polar aprotic solvents stabilize amide via dipolar interactions. |

| Chloroform, THF | Moderate (10–50 mg/mL) | Nonpolar solvent compatibility with aryl/CF₃ groups. |

| Water | Insoluble (<1 mg/mL) | Limited H-bonding capacity due to electron-withdrawing substituents. |

| Ethanol | Low (1–10 mg/mL) | Partial solubility from hydrogen bonding with amide. |

Data derived from analogous trifluoroacetamides and general solubility principles.

Spectroscopic Fingerprints: IR, NMR (¹H, ¹³C, ¹⁹F), and Mass Spectral Characteristics

Infrared (IR) Spectroscopy

Key absorption bands:

| Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 1680–1650 | C=O (amide I) | Strong |

| 1550–1500 | N–H bending (amide II) | Medium |

| 1250–1150 | C–F (CF₃) | Very Strong |

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, 500 MHz)

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| NH | 8.09 | Broad singlet | 1H |

| Aromatic (H-3, H-4, H-5) | 7.52–7.18 | Multiplet | 3H |

| Aromatic (H-6) | 7.33 | Triplet | 1H |

¹³C NMR (CDCl₃, 125 MHz)

| Carbon Type | δ (ppm) | Multiplicity (¹JCF) |

|---|---|---|

| C=O (amide) | 155.8 | Quartet (J = 37 Hz) |

| CF₃ | 115.7 | Quartet (J = 288 Hz) |

| C-Cl | 133.2 | Singlet |

¹⁹F NMR (CDCl₃, 375 MHz)

| Peak | δ (ppm) | Multiplicity |

|---|---|---|

| CF₃ | -75.7 | Singlet |

Mass Spectrometry

| Ion Species | m/z | Relative Abundance |

|---|---|---|

| [M+H]⁺ | 224.1 | 100% |

| [M+H−CF₃]⁺ | 153.0 | 30% |

| [M+H−Cl]⁺ | 189.0 | 15% |

Propriétés

IUPAC Name |

N-(2-chlorophenyl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO/c9-5-3-1-2-4-6(5)13-7(14)8(10,11)12/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXHGQMYBCEHRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402991 | |

| Record name | ST51016430 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62926-91-4 | |

| Record name | ST51016430 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Conditions and Optimization

The reaction is typically conducted in anhydrous dichloromethane or acetonitrile under an inert atmosphere. A base such as pyridine or triethylamine is added to neutralize hydrogen chloride byproducts. Key parameters include:

- Molar Ratio : A 1:1.2 molar ratio of 2-chloroaniline to TFAA ensures complete conversion.

- Temperature : Room temperature (20–25°C) suffices, though mild heating (40–50°C) accelerates the reaction.

- Time : 4–6 hours under reflux yields >90% conversion.

Representative Procedure :

- Dissolve 2-chloroaniline (10 mmol) in anhydrous acetonitrile (30 mL).

- Add TFAA (12 mmol) dropwise at 0°C, followed by triethylamine (15 mmol).

- Stir at room temperature for 6 hours.

- Quench with ice water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a superior method for reducing reaction times and improving yields. This technique leverages dielectric heating to enhance molecular collisions, enabling rapid acylation.

Protocol and Advantages

A modified procedure adapted from analogous trifluoroacetamide syntheses involves:

- Mixing 2-chloroaniline (10 mmol) with TFAA (12 mmol) in isopropyl alcohol (20 mL).

- Irradiating the mixture in a sealed vessel at 100°C and 17.2 bar for 20 minutes using a microwave reactor.

- Cooling, filtering, and recrystallizing the product.

Key Outcomes :

Comparative Analysis of Methods

The table below contrasts conventional and microwave-assisted approaches:

| Parameter | Thermal Acylation | Microwave Method |

|---|---|---|

| Time | 4–6 hours | 20 minutes |

| Yield | 85–92% | 94–97% |

| Energy Consumption | High (reflux conditions) | Low (focused irradiation) |

| Purity | ≥98% (HPLC) | ≥99% (HPLC) |

Microwave synthesis outperforms thermal methods in efficiency and scalability, making it preferable for industrial applications.

Industrial-Scale Production

For large-scale manufacturing, continuous-flow reactors are employed to maintain consistency and safety. Key considerations include:

- Feed Rate : 2-chloroaniline and TFAA are fed at 1:1.05 molar ratios to minimize excess reagent waste.

- Temperature Control : Precise cooling (10–15°C) prevents exothermic runaway reactions.

- Purification : Continuous distillation removes trifluoroacetic acid byproducts, yielding >99% pure product.

Challenges and Solutions

Byproduct Formation

Trifluoroacetic acid (TFA) is a common byproduct that can protonate the amine, slowing the reaction. Solutions include:

Moisture Sensitivity

TFAA is highly moisture-sensitive. Rigorous anhydrous conditions and nitrogen purging are critical to prevent hydrolysis.

Emerging Techniques

Recent studies explore enzymatic acylation using lipases, though yields remain suboptimal (50–60%). Solvent-free mechanochemical methods are also under investigation but require further optimization.

Analyse Des Réactions Chimiques

Types of Reactions:

-

Substitution Reactions: N-(2-chlorophenyl)-2,2,2-trifluoroacetamide can undergo nucleophilic substitution reactions due to the presence of the electron-withdrawing trifluoroacetamide group.

- Common Reagents: Sodium hydroxide, potassium carbonate.

- Major Products: Substituted amides depending on the nucleophile used.

-

Reduction Reactions: The compound can be reduced to form the corresponding amine.

- Common Reagents: Lithium aluminum hydride, sodium borohydride.

- Major Products: 2-chloroaniline and trifluoroethanol.

-

Oxidation Reactions: Although less common, oxidation can occur under strong conditions.

- Common Reagents: Potassium permanganate, chromium trioxide.

- Major Products: Oxidized derivatives of the phenyl ring.

Applications De Recherche Scientifique

Chemistry

- Intermediate in Synthesis : N-(2-chlorophenyl)-2,2,2-trifluoroacetamide serves as an intermediate in synthesizing various pharmaceuticals and agrochemicals. Its reactive functional groups facilitate further chemical transformations.

Biology

- Biological Studies : The compound is utilized in enzyme inhibition studies and protein binding research. Its ability to interact with biological molecules makes it valuable for understanding biochemical pathways.

Medicine

- Drug Development : Research has investigated its potential as a drug candidate targeting specific enzymes or receptors. Its structural characteristics suggest possible therapeutic roles in treating diseases such as cancer.

Industry

- Polymer Production : The compound is used in producing specialty polymers and resins due to its thermal and chemical stability.

This compound has shown significant biological activities, which are summarized in the following table:

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in melanoma cells | |

| Antimicrobial | Exhibits activity against various bacterial strains | |

| Insecticidal | Significant lethality against Plutella xylostella |

Case Studies

- Anticancer Activity : A study demonstrated that this compound significantly inhibited proliferation and induced apoptosis in melanoma cell lines by activating caspase pathways. This suggests potential therapeutic applications in melanoma treatment.

- Antimicrobial Properties : Research indicated that derivatives of trifluoroacetamides possess antimicrobial properties. This compound exhibited effectiveness against Gram-positive bacteria in vitro, highlighting its potential for development as an antimicrobial agent.

- Insecticidal Activity : A recent evaluation showed that this compound demonstrated significant lethality against Plutella xylostella, indicating its potential use in agricultural pest management.

Mécanisme D'action

Molecular Targets and Pathways:

- Enzyme Inhibition: N-(2-chlorophenyl)-2,2,2-trifluoroacetamide can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

- Protein Binding: The compound can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting their function and stability.

Comparaison Avec Des Composés Similaires

Halogen Substituent Variations

- N-(2-Bromophenyl)-2,2,2-trifluoroacetamide: Replacing chlorine with bromine increases molecular weight (296.08 g/mol) and polarizability.

Trifluoroacetyl vs. Trichloroacetyl Groups

- N-(2-Chlorophenyl)-2,2,2-trichloroacetamide : The trichloroacetyl group (CCl₃) exhibits lower ³⁵Cl NQR frequencies (66.1–67.3 MHz) compared to the trifluoroacetyl analog due to reduced electron-withdrawing effects and crystal field distortions . This difference impacts solid-state packing and intermolecular interactions.

Aromatic Ring Modifications

- N-(4-Cyanophenyl)-2,2,2-trifluoroacetamide: The cyano group at the para position enhances electron deficiency, making the compound more reactive in nucleophilic aromatic substitution reactions compared to the ortho-chloro derivative .

- N-(2-Chloro-4-nitrophenyl)-2,2,2-trifluoroacetamide : The nitro group at the 4-position significantly increases acidity (pKa ~1.5) due to resonance stabilization, contrasting with the neutral behavior of the parent compound .

Reactivity in Meta-Selective C-H Borylation

The trifluoroacetyl group in N-(2-chlorophenyl)-2,2,2-trifluoroacetamide facilitates meta-borylation by directing iridium catalysts to the desired position. Comparative studies show:

- Yield: The compound achieves a 57% yield in mono-borylation under optimized conditions ([Ir(COD)OMe]₂, dtbpy, THF), outperforming N-(3-(2-bromophenyl)propyl) analogs, which show lower yields (~45%) due to steric bulk .

- Regioselectivity : Unlike N-(2,3-dihydro-1H-inden-1-yl)-2,2,2-trifluoroacetamide, which exhibits conformational restrictions that limit borylation, the flexibility of the 2-chlorophenyl group in the target compound enhances meta-selectivity .

Physical and Spectroscopic Properties

Table 1: Comparative Data for Selected Acetamide Derivatives

Crystallographic and Conformational Analysis

- N-H Bond Orientation : In this compound, the N-H bond adopts a syn conformation relative to the ortho-chloro substituent, similar to N-(2-chlorophenyl)acetamide. This alignment facilitates intramolecular hydrogen bonding, stabilizing the planar structure .

- Packing Efficiency : The trifluoroacetyl group’s compactness allows tighter crystal packing compared to bulkier analogs like N-(9-bromo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide, which exhibits disordered crystal lattices due to steric hindrance .

Activité Biologique

N-(2-chlorophenyl)-2,2,2-trifluoroacetamide is a fluorinated organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Structure and Properties

This compound features a trifluoroacetamide functional group attached to a chlorophenyl moiety. The trifluoromethyl group is known to enhance biological activity by influencing lipophilicity and metabolic stability.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Modulation : The compound has been shown to modulate enzyme activities, potentially impacting metabolic pathways involved in disease processes.

- Receptor Binding : Similar compounds exhibit high affinity for multiple receptors, indicating potential therapeutic roles in conditions such as cancer and inflammation .

- Cellular Processes : It may influence cellular signaling pathways that regulate apoptosis and cell proliferation, crucial in cancer biology .

Biological Activity Data

Research has demonstrated that this compound exhibits several biological activities. Key findings include:

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in melanoma cells | |

| Antimicrobial | Exhibits activity against various bacterial strains | |

| Insecticidal | Potential insecticidal activity against pests |

Case Studies

- Anticancer Activity : A study explored the effects of this compound on melanoma cell lines. The compound was found to significantly inhibit cell proliferation and induce apoptosis through the activation of caspase pathways. This suggests its potential as a therapeutic agent in melanoma treatment .

- Antimicrobial Properties : Research indicated that derivatives of trifluoroacetamides possess antimicrobial properties. This compound showed effectiveness against Gram-positive bacteria in vitro, highlighting its potential for development as an antimicrobial agent .

- Insecticidal Activity : A recent study evaluated the insecticidal properties of various trifluoromethyl compounds. This compound demonstrated significant lethality against Plutella xylostella, a common agricultural pest. This finding supports its potential use in agricultural applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-chlorophenyl)-2,2,2-trifluoroacetamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves nucleophilic acylation of 2-chloroaniline with trifluoroacetic anhydride (TFAA) under basic conditions. Pyridine or triethylamine is often used to scavenge HCl generated during the reaction. Optimization includes:

- Temperature control : Reactions at 0–5°C minimize side reactions like over-acylation.

- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) enhances solubility of intermediates.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >90% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

- Methodological Answer :

- ¹H NMR : Aromatic protons (2-chlorophenyl group) appear as multiplets in δ 7.2–7.8 ppm, while the NH proton resonates as a singlet near δ 9.5 ppm due to electron-withdrawing CF₃.

- ¹³C NMR : The trifluoroacetyl carbonyl carbon appears at ~δ 155–160 ppm, and CF₃ groups show a quartet near δ 116–120 ppm (¹JCF ≈ 285 Hz).

- IR spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ and N-H stretch at ~3300 cm⁻¹ confirm the amide linkage .

Advanced Research Questions

Q. How does the crystal packing of this compound derivatives influence their physicochemical properties?

- Methodological Answer : X-ray crystallography reveals that intermolecular N-H···O hydrogen bonds and van der Waals interactions dominate the crystal lattice. For example:

- Hydrogen bonding : The amide N-H forms a hydrogen bond with the carbonyl oxygen (N-H···O distance ~2.1 Å), stabilizing the crystal structure.

- Impact on solubility : Strong intermolecular forces reduce solubility in polar solvents, necessitating dimethyl sulfoxide (DMSO) for biological assays.

- Thermal stability : Melting points correlate with packing density; derivatives with planar aromatic systems exhibit higher thermal stability .

Q. What computational methods are used to predict the lipophilicity and metabolic stability of this compound?

- Methodological Answer :

- Lipophilicity (logP) : Calculated using software like Gaussian or ACD/Labs. The trifluoroacetamide group increases logP by ~1.5 compared to acetamide analogs, enhancing membrane permeability.

- Metabolic stability : Density functional theory (DFT) predicts susceptibility to hydrolysis. The CF₃ group reduces metabolic degradation by sterically shielding the amide bond.

- Topological polar surface area (TPSA) : TPSA <60 Ų suggests moderate blood-brain barrier penetration .

Q. How does the trifluoroacetamide group in this compound contribute to its biological activity compared to non-fluorinated analogs?

- Methodological Answer :

- Enhanced binding affinity : The CF₃ group participates in hydrophobic interactions with enzyme active sites (e.g., kinase inhibitors).

- Metabolic stability : Fluorination reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life in vivo.

- Comparative studies : Replace CF₃ with CH₃ in analogs to evaluate activity loss. Enzymatic assays (e.g., IC₅₀ measurements) show a 10-fold decrease in potency for non-fluorinated derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.